molecular formula C16H10BrN3O2S2 B3513763 N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

Cat. No.: B3513763
M. Wt: 420.3 g/mol
InChI Key: IPDMSHVSNWZXRD-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a thiazolidinone derivative featuring a 3-bromo-substituted benzylidene moiety at the 5-position of the thiazolidinone core and a nicotinamide group at the 3-position. This compound belongs to the rhodanine class, known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The bromine atom at the benzylidene position introduces steric and electronic effects that influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O2S2/c17-12-5-1-3-10(7-12)8-13-15(22)20(16(23)24-13)19-14(21)11-4-2-6-18-9-11/h1-9H,(H,19,21)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDMSHVSNWZXRD-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide typically involves a multi-step process. One common method includes the reaction of 3-bromo-benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. Finally, the nicotinamide moiety is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural Modifications in the Benzylidene Moiety

The benzylidene group at the 5-position of the thiazolidinone ring is a critical determinant of bioactivity. Variations in substituents at this position have been extensively studied:

Compound Substituent on Benzylidene Key Biological Activity Key Findings
Target Compound 3-Bromo Under investigation (potential anticancer/antimicrobial) Bromine enhances lipophilicity and may improve membrane permeability .
5-(4-Nitrobenzylidene)-thiazolidinone () 4-Nitro Anticancer (786-O renal cell line) Nitro group increases electrophilicity, enhancing interactions with cellular targets .
5-(5-Nitro-indolylidene)-thiazolidinone () 5-Nitro-indole Not reported Electron-withdrawing nitro group may stabilize the Michael acceptor system, aiding covalent binding .
5-(4-Fluorobenzylidene)-thiazolidinone () 4-Fluoro Antifungal (Candida albicans) Fluorine improves metabolic stability and bioavailability .
5-(Methylphenyl)-thiazolidinone () 2-Methylphenyl Antimicrobial Methyl group enhances hydrophobic interactions but reduces solubility .

Key Insight: Electron-withdrawing groups (e.g., Br, NO₂, F) generally enhance bioactivity by stabilizing the thiazolidinone core and promoting target engagement. Bromine’s larger atomic radius may offer unique steric effects compared to smaller substituents like fluorine .

Variations in the Amide Side Chain

The nicotinamide group at the 3-position of the thiazolidinone core is another critical region for optimization:

Compound Side Chain Key Biological Activity Key Findings
Target Compound Nicotinamide Under investigation The pyridine ring in nicotinamide may contribute to π-π stacking interactions with enzymes .
N-(2-Methylphenyl)acetamide () Acetamide Antimicrobial Simplified acetamide side chain reduces synthetic complexity but may limit target selectivity .
Rhodanine-3-carboxylic acid esters () Carboxylic acid esters Antifungal, antitrypanosomal Ester groups improve solubility but may reduce metabolic stability .
Thiohydantoin derivatives () Cyclohexyl-isonicotinamide Anticancer Bulky cyclohexyl group enhances binding to hydrophobic enzyme pockets .

Key Insight : Nicotinamide derivatives balance solubility and target affinity, whereas bulkier side chains (e.g., cyclohexyl) improve specificity but may hinder pharmacokinetics .

Biological Activity

N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a synthetic compound belonging to the thiazolidinone class, characterized by its unique structural features. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its molecular formula is C16H10BrN3O2S2C_{16}H_{10}BrN_{3}O_{2}S_{2} with a molecular weight of approximately 420.30 g/mol.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although the precise mechanisms remain to be elucidated.

The biological activity of this compound may be attributed to its ability to interact with multiple biological targets, including enzymes involved in cellular signaling pathways. For instance, it may inhibit aldose reductase, an enzyme implicated in diabetic complications and other diseases.

Case Studies and Experimental Findings

Several studies have focused on the synthesis and biological evaluation of related thiazolidinone derivatives, providing insights into structure-activity relationships (SAR). For example:

  • Study 1 : A series of thiazolidinone derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups.
  • Study 2 : Molecular docking studies suggested that this compound binds effectively to the active site of aldose reductase, potentially blocking its activity and leading to reduced cellular damage.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be useful:

Compound NameStructural FeaturesBiological Activity
N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamideFluorine substitutionPotentially enhanced anticancer activity
N-[5-(3-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamideChlorine substitutionModerate antimicrobial activity
N-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-y]-nicotinamideMethoxy groupIncreased solubility and bioavailability

Q & A

Q. Table 1: Structural Analogs and Activity Trends

Compound SubstituentsBiological Activity (IC50, μM)Source
3-Bromo-benzylidene (Target)12.3 (HT1080 cells)
4-Hydroxy-3-methoxybenzylidene8.7 (786-O cells)
2,3-Dimethoxybenzylidene15.9 (Caco-2 cells)

Advanced: What strategies improve the pharmacokinetic profile of this compound?

To enhance solubility and bioavailability:

  • Functional group modification : Introduce ionizable groups (e.g., carboxylic acid via propanoate esters) to improve aqueous solubility .
  • Prodrug design : Mask polar groups (e.g., ethyl ester derivatives of nicotinamide) for better membrane permeability .
  • In vitro ADMET assays : Evaluate metabolic stability (microsomal incubation), plasma protein binding (ultrafiltration), and cytotoxicity (LD50 in fibroblasts) .

Advanced: How can computational methods predict target interactions for this compound?

Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., GSK-3β) or NF-κB, focusing on the thiazolidinone core and bromobenzylidene moiety .

Molecular Dynamics (MD) : Simulate ligand-receptor stability (e.g., 100 ns runs in GROMACS) to assess hydrogen bonding with catalytic residues (e.g., Lys85 in GSK-3β) .

QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values of substituents) with bioactivity to guide synthetic optimization .

Advanced: What are the mechanistic implications of its anti-inflammatory activity?

The compound inhibits NF-κB signaling by:

  • Direct binding : Thioxo-thiazolidinone interacts with IKKβ, blocking IκB phosphorylation and subsequent NF-κB nuclear translocation .
  • Downstream effects : Reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine macrophages, validated via ELISA .
    Experimental Design : Use LPS-stimulated RAW264.7 cells, Western blot for IκBα degradation, and EMSA for NF-κB DNA binding .

Advanced: How does structural isomerism (Z/E) impact biological activity?

The Z-configuration of the benzylidene group is critical for activity due to:

  • Stereoelectronic effects : The Z-isomer aligns the bromo substituent for optimal hydrophobic interactions in enzyme pockets .
  • Validation : Compare Z/E mixtures (HPLC-separated) in bioassays. For example, Z-isomers show 5-fold higher potency against Candida albicans than E-forms .

Advanced: What analytical techniques confirm compound purity and stability?

  • HPLC : C18 column, acetonitrile/water gradient, UV detection at 254 nm .
  • Stability Studies : Monitor decomposition under UV light (photolytic stress) and 40°C/75% RH (ICH guidelines) .
  • Spectroscopy : 1H/13C NMR (DMSO-d6) to verify thioxo-thiazolidinone tautomerism; HRMS for molecular ion validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.